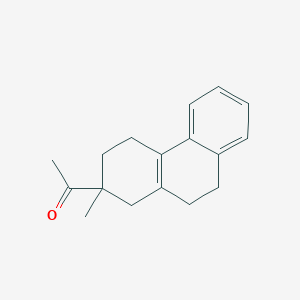
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is an organic compound that belongs to the class of ketones It is characterized by a phenanthrene core that is partially hydrogenated and substituted with a methyl group and an ethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one typically involves the hydrogenation of phenanthrene derivatives followed by functional group modifications. One common method includes:
Hydrogenation: Phenanthrene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to yield hexahydrophenanthrene.
Methylation: The hexahydrophenanthrene is then methylated using methyl iodide (CH3I) and a strong base like potassium tert-butoxide (t-BuOK).
Ketone Formation:
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Br2 in carbon tetrachloride (CCl4), Cl2 in chloroform (CHCl3).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one involves its interaction with molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its structural features and functional groups. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships (SAR) are essential to elucidate its precise mechanism of action.
相似化合物的比较
1-(2-Methylphenanthren-2-YL)ethan-1-one: Similar structure but lacks hydrogenation.
1-(2-Methyl-1,2,3,4-tetrahydrophenanthren-2-YL)ethan-1-one: Partially hydrogenated variant.
1-(2-Methyl-1,2,3,4,5,6,7,8-octahydrophenanthren-2-YL)ethan-1-one: Fully hydrogenated variant.
Uniqueness: 1-(2-Methyl-1,2,3,4,9,10-hexahydrophenanthren-2-YL)ethan-1-one is unique due to its specific degree of hydrogenation and the presence of both a methyl group and an ethanone moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
69366-28-5 |
|---|---|
分子式 |
C17H20O |
分子量 |
240.34 g/mol |
IUPAC 名称 |
1-(2-methyl-3,4,9,10-tetrahydro-1H-phenanthren-2-yl)ethanone |
InChI |
InChI=1S/C17H20O/c1-12(18)17(2)10-9-16-14(11-17)8-7-13-5-3-4-6-15(13)16/h3-6H,7-11H2,1-2H3 |
InChI 键 |
KFWOGIYUCNTOAY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1(CCC2=C(C1)CCC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


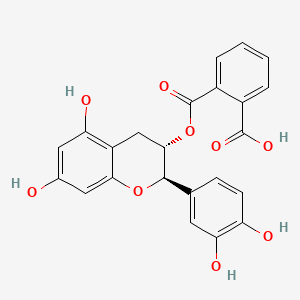

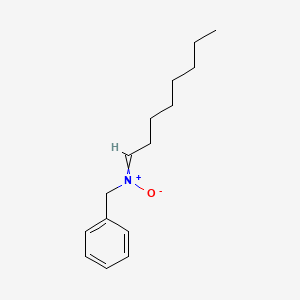
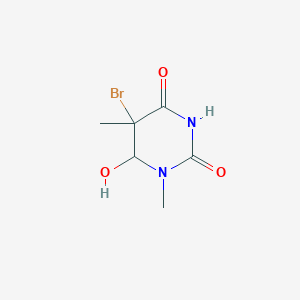
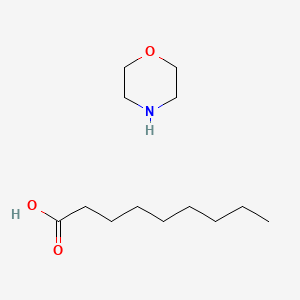
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
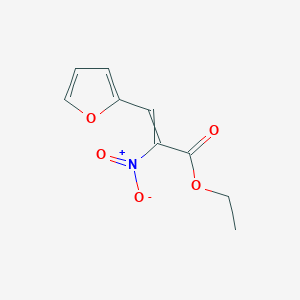

silane](/img/structure/B14465391.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

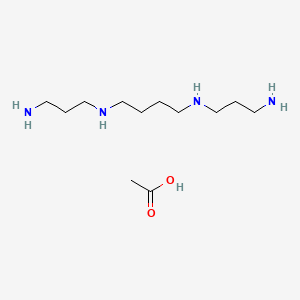
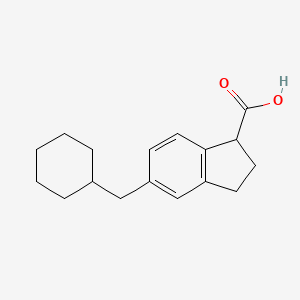
![Butanenitrile, 3-bicyclo[2.2.1]hept-2-ylidene-](/img/structure/B14465430.png)
